![molecular formula C9H14N2 B15072586 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene is a unique chemical compound characterized by its spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their distinctive ring systems that include nitrogen atoms. The presence of the spiro ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene typically involves the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate in the presence of sodium methoxide in tetrahydrofuran. This reaction proceeds through a double 1,4-addition mechanism, resulting in the formation of symmetric or unsymmetric bishydrazones. These bishydrazones undergo a double ring closure upon treatment with sodium methoxide in methanol, yielding the desired spiro compound .
Chemical Reactions Analysis
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted spiro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with biological molecules in unique ways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene can be compared with other similar compounds, such as:
1,2-Dimethylspiro[4.4]nona-1,3-diene: This compound has a similar spirocyclic structure but differs in the position and number of methyl groups.
2,7-Diazaspiro[4.4]nonane-2-carboxylate: This compound features a spirocyclic structure with nitrogen atoms but includes a carboxylate group, making it chemically distinct.
1,6-Dioxo-2,7-diazaspiro[4.4]nona-3,8-diene: This compound has additional oxygen atoms in the ring system, resulting in different chemical properties.
The uniqueness of 1,4-Dimethyl-2,3-diazaspiro[4
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C9H14N2/c1-7-9(5-3-4-6-9)8(2)11-10-7/h3-6H2,1-2H3 |
InChI Key |
IMFAZZJOZSJNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C12CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



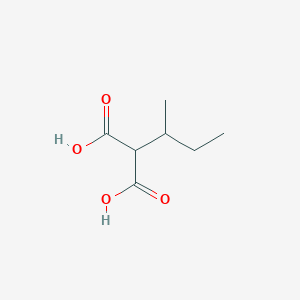

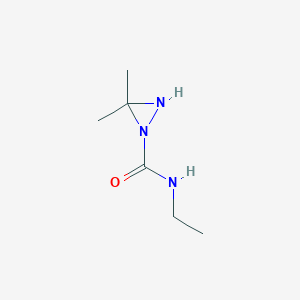

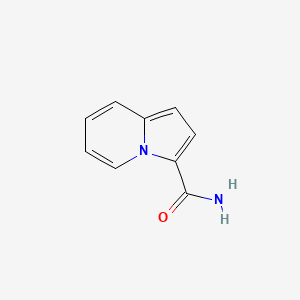

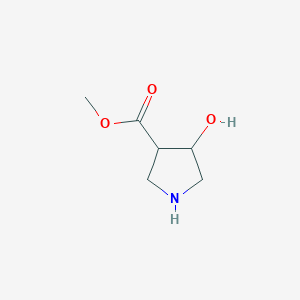
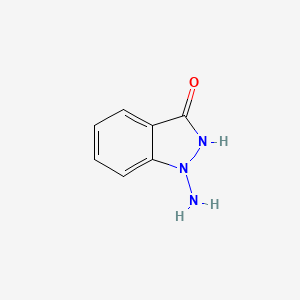

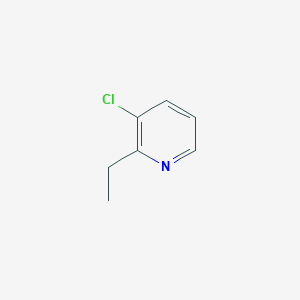
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
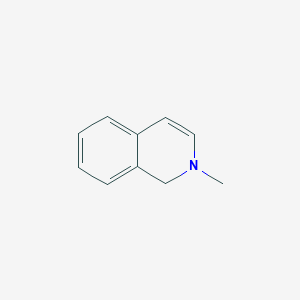
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
